molecular formula C18H14N4OS2 B2984387 N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)thiophene-2-carboxamide CAS No. 1171386-71-2

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)thiophene-2-carboxamide

Cat. No.: B2984387
CAS No.: 1171386-71-2
M. Wt: 366.46
InChI Key: TUOOEFIVWMALOU-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)thiophene-2-carboxamide is a complex organic compound that features a unique structure combining a benzo[d]thiazole moiety, a tetrahydrocyclopenta[c]pyrazole ring, and a thiophene-2-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole intermediate, followed by the formation of the tetrahydrocyclopenta[c]pyrazole ring through cyclization reactions. The final step involves the coupling of the thiophene-2-carboxamide group under specific reaction conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using NBS (N-Bromosuccinimide) or nitration using nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide
  • N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)furan-2-carboxamide

Uniqueness

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)thiophene-2-carboxamide is unique due to the presence of the thiophene-2-carboxamide group, which imparts distinct electronic properties and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS2/c23-17(15-9-4-10-24-15)20-16-11-5-3-7-12(11)21-22(16)18-19-13-6-1-2-8-14(13)25-18/h1-2,4,6,8-10H,3,5,7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOOEFIVWMALOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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